molecular formula C9H9ClO3 B104481 3-Chloro-4,5-dimethoxybenzaldehyde CAS No. 18268-68-3

3-Chloro-4,5-dimethoxybenzaldehyde

Cat. No. B104481
CAS RN: 18268-68-3
M. Wt: 200.62 g/mol
InChI Key: AMZCHEDPEAQEMC-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzaldehyde is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals , and acts as a crucial starting material for heterocyclic compound synthesis .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4,5-dimethoxybenzaldehyde is C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .


Chemical Reactions Analysis

The highly reactive nature of 3-Chloro-4,5-dimethoxybenzaldehyde allows its utilization as a reagent in organic synthesis . Within organic synthesis, it enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .


Physical And Chemical Properties Analysis

3-Chloro-4,5-dimethoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 301.8±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 131.2±25.5 °C . The index of refraction is 1.549, and it has a molar refractivity of 51.3±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

3-Chloro-4,5-dimethoxybenzaldehyde: is a versatile building block in organic synthesis. It’s used to synthesize various molecules, including aryl aldehydes, alkynes, and heterocyclic compounds. Its reactivity allows for the creation of complex structures essential in pharmaceuticals and agrochemicals .

Heterocyclic Compound Synthesis

This compound acts as a crucial starting material for the synthesis of heterocyclic compounds. These structures are found in many drugs and are important for creating compounds with a wide range of pharmacological activities .

Agrochemical Development

In the field of agrochemistry, 3-Chloro-4,5-dimethoxybenzaldehyde is used to develop new agrochemicals. Its derivatives can be designed to function as pesticides or herbicides, contributing to crop protection and yield improvement .

Biochemical Research

Biochemists utilize this compound in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases. These enzymes play critical roles in metabolism and antibiotic resistance, respectively .

Material Science

Researchers in material science may employ 3-Chloro-4,5-dimethoxybenzaldehyde to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in chromatography and spectrometry to identify or quantify other substances due to its distinct chemical structure .

Medicinal Chemistry

Medicinal chemists might use 3-Chloro-4,5-dimethoxybenzaldehyde to design and synthesize new drug candidates, particularly those targeting neurological disorders or cancer, given its potential to cross the blood-brain barrier and its structural versatility .

Nanotechnology

Lastly, in nanotechnology, this compound could be used to synthesize organic frameworks or as a precursor for nanoparticles that have applications in drug delivery or imaging .

Mechanism of Action

Target of Action

3-Chloro-4,5-dimethoxybenzaldehyde (3C4DMB) is an aromatic aldehyde with wide-ranging applications in organic synthesis and biochemistry . It serves as a versatile building block for synthesizing various molecules, including agrochemicals . The primary targets of 3C4DMB are the molecules it helps synthesize, such as aryl aldehydes, alkynes, and heterocyclic compounds .

Mode of Action

The mode of action of 3C4DMB is contingent upon its specific application . In the context of organic synthesis, it acts as a reagent, facilitating the formation of an array of compounds . It enables the formation of diverse compounds, including aryl aldehydes, alkynes, and heterocyclic compounds .

Biochemical Pathways

In biochemistry, 3C4DMB plays a pivotal role in the synthesis of diverse enzymes, including cytochrome P450 and β-lactamases . These enzymes are involved in various biochemical pathways, including drug metabolism and bacterial resistance to antibiotics, respectively .

Pharmacokinetics

Given its use in organic synthesis and biochemistry, it’s likely that these properties would vary based on the specific compounds it helps synthesize .

Result of Action

The result of 3C4DMB’s action is the successful synthesis of a variety of compounds, including aryl aldehydes, alkynes, and heterocyclic compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of 3C4DMB can be influenced by various environmental factors.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

3-chloro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCHEDPEAQEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286466
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-dimethoxybenzaldehyde

CAS RN

18268-68-3
Record name 18268-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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